tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Derivative Formation
The compound tert-butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate serves as an intermediary in the synthesis of various biologically active compounds. For instance, its reaction with N,N-dimethylformamide dimethyl acetal leads to isomeric condensation products, demonstrating its utility in creating spirocyclic compounds with potential biological activity (Moskalenko & Boev, 2012). Moreover, derivatives of this compound have been synthesized as constrained surrogates for dipeptides, useful in peptide synthesis and as mimetics for certain protein structures (Fernandez et al., 2002).
Novel Compound Synthesis
Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a structurally related compound, highlight the versatility of spirocyclic tert-butyl carboxylates in accessing new chemical spaces. This synthesis pathway provides a platform for further selective derivations, offering a gateway to novel compounds beyond the piperidine ring systems (Meyers et al., 2009).
Crystallographic and Supramolecular Studies
The compound's derivatives have also been studied for their crystallographic properties, revealing insights into supramolecular arrangements. The relationship between molecular structure and crystal packing demonstrates the influence of substituents on the cyclohexane ring in forming distinct crystal structures, which could be essential for designing materials with specific properties (Graus et al., 2010).
Mechanistic Insights and Reaction Pathways
Research has also delved into the reaction mechanisms involving tert-butyl spirocyclic derivatives, offering mechanistic insights that are crucial for the development of synthetic methodologies. For example, the reaction of tert-butyl phenylazocarboxylates demonstrates their utility as building blocks in synthetic organic chemistry, with applications in nucleophilic substitutions and radical reactions (Jasch et al., 2012).
Conformational Analysis
The absolute configuration and conformational analysis of certain spirocyclic derivatives have been investigated using NMR spectroscopy, highlighting the role of spirocyclic structures in understanding molecular conformations and interactions. Such studies are pivotal for designing molecules with desired biological activities (Jakubowska et al., 2013).
Properties
IUPAC Name |
tert-butyl 4-formyl-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)6-4-5-12(15)11-17/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHOKQWWEPWNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2C=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.